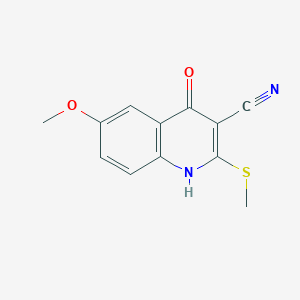

4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile

CAS No.: 131170-51-9

Cat. No.: VC8066993

Molecular Formula: C12H10N2O2S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131170-51-9 |

|---|---|

| Molecular Formula | C12H10N2O2S |

| Molecular Weight | 246.29 g/mol |

| IUPAC Name | 6-methoxy-2-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C12H10N2O2S/c1-16-7-3-4-10-8(5-7)11(15)9(6-13)12(14-10)17-2/h3-5H,1-2H3,(H,14,15) |

| Standard InChI Key | WZFCHGACJOCOMS-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=C(C2=O)C#N)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone consists of a bicyclic structure fused from a benzene ring and a pyridine ring. Functional group substitutions at positions 2, 3, 4, and 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The methylthio (-SMe) group at position 2 contributes to lipophilicity, while the hydroxy (-OH) and methoxy (-OMe) groups at positions 4 and 6 enhance hydrogen-bonding potential. The carbonitrile (-CN) group at position 3 serves as an electron-withdrawing moiety, stabilizing the quinoline core and enabling participation in nucleophilic addition reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 131170-51-9 |

| Molecular Formula | |

| Molecular Weight | 246.29 g/mol |

| Functional Groups | Hydroxy, Methoxy, Methylthio, Carbonitrile |

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile involves multi-step reactions, often beginning with the formation of the quinoline core via the Skraup or Doebner-Miller reactions. Subsequent functionalization introduces substituents through electrophilic substitution, nucleophilic displacement, or metal-catalyzed coupling .

A representative pathway, adapted from patent US20030212276A1, involves:

-

Condensation: Reacting 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C to form an intermediate ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate .

-

Chlorination: Treating the intermediate with phosphorus oxychloride (POCl) to replace the hydroxyl group with chlorine.

-

Thioether Formation: Displacing chlorine with methylthio using sodium thiomethoxide (NaSMe) in a polar aprotic solvent.

-

Hydrolysis: Converting the ester to a hydroxy group under acidic or basic conditions .

Table 2: Example Synthesis Conditions from Patent US20030212276A1

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Toluene, 100–110°C, 4.5 hours | Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate |

| 2 | POCl, 105°C, 45 minutes | 4-Chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile |

| 3 | NaSMe, DMF, 60°C, 2 hours | 4-Chloro-6-methoxy-2-(methylthio)-7-fluoro-3-quinolinecarbonitrile |

| 4 | HCl (6M), reflux, 3 hours | 4-Hydroxy-6-methoxy-2-(methylthio)-7-fluoro-3-quinolinecarbonitrile |

Purification and Characterization

Post-synthetic purification typically employs flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm purity and molecular weight, respectively. Melting points for analogous compounds range from 165–300°C, depending on substituents .

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-Hydroxy-6-methoxy-2-(methylthio)quinoline-3-carbonitrile remains understudied. Critical research priorities include:

-

Biological Screening: Evaluate antimicrobial, anticancer, and antiparasitic activity in vitro.

-

Structure-Activity Relationships (SAR): Compare bioactivity with analogs like 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile .

-

Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties.

-

Nanoparticle Formulations: Enhance solubility and bioavailability via encapsulation in lipid or polymeric carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume